An In-depth Technical Guide to 1-(1,4-Diazepan-1-YL)octan-1-one
An In-depth Technical Guide to 1-(1,4-Diazepan-1-YL)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of the N-acyl-1,4-diazepane derivative, 1-(1,4-Diazepan-1-YL)octan-1-one. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into its chemical nature and potential as a scaffold in the design of novel therapeutic agents.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse chemical libraries with a wide range of biological activities. Derivatives of 1,4-diazepane have been explored for their potential as antipsychotics, anxiolytics, anticonvulsants, and inhibitors of various enzymes. The introduction of an N-acyl group, such as the octanoyl chain in 1-(1,4-Diazepan-1-YL)octan-1-one, can significantly modulate the parent molecule's lipophilicity, membrane permeability, and interaction with biological targets. Long-chain fatty acids and their derivatives are known to play crucial roles in various physiological processes, and their conjugation to pharmacologically active scaffolds is a key strategy in drug design.[1][2][3][4][5]
Physicochemical and Structural Properties
Due to the limited availability of experimental data for 1-(1,4-Diazepan-1-YL)octan-1-one, this section combines data from chemical supplier databases with predicted values from computational models to provide a comprehensive profile.
Identification and Basic Properties
| Property | Value | Source |
| IUPAC Name | 1-(1,4-Diazepan-1-yl)octan-1-one | Fluorochem |
| Synonyms | 1H-1,4-Diazepine, hexahydro-1-(1-oxooctyl)- | ChemScene[6] |
| CAS Number | 61903-17-1 | ChemScene, Fluorochem[6] |
| Molecular Formula | C₁₃H₂₆N₂O | ChemScene, Fluorochem[6] |
| Molecular Weight | 226.36 g/mol | ChemScene[6] |
Predicted Physicochemical Data
The following table summarizes predicted physicochemical properties, which are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols. These values were obtained using established computational models.
| Property | Predicted Value | Computational Tool/Method |
| Boiling Point | ~345.7 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Melting Point | Not available | - |
| LogP | 2.1688 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 2 | ChemScene[6] |
| Rotatable Bonds | 6 | ChemScene[6] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most direct route for the synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one is the reaction of 1,4-diazepane with an activated form of octanoic acid, such as octanoyl chloride. To favor mono-acylation, a protecting group strategy on one of the nitrogen atoms of 1,4-diazepane can be employed, followed by deprotection. Alternatively, controlling the stoichiometry of the reactants can also yield the desired mono-acylated product.
Caption: Proposed synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one.
Representative Experimental Protocol (Adapted from similar N-acylations)
This protocol is a general guideline for the mono-N-acylation of a cyclic diamine and should be optimized for the specific synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one.
Materials:
-
1,4-Diazepane (homopiperazine)
-
Octanoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add octanoyl chloride (0.95 equivalents, to favor mono-acylation) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 1-(1,4-Diazepan-1-YL)octan-1-one.
Predicted Spectroscopic Data for Structural Elucidation
The following are predicted spectroscopic data to aid in the characterization of the synthesized product.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | m | 4H | -C(=O)N-CH₂- and -N-CH₂- adjacent to the amide |
| ~2.8 - 3.0 | m | 4H | -NH-CH₂- |
| ~2.2 - 2.4 | t | 2H | -CH₂-C(=O)- |
| ~1.8 - 2.0 | m | 1H | -NH- |
| ~1.5 - 1.7 | m | 2H | -CH₂-CH₂-C(=O)- |
| ~1.2 - 1.4 | m | 8H | -(CH₂)₄- |
| ~0.8 - 0.9 | t | 3H | -CH₃ |
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (amide) |
| ~48 - 50 | -C(=O)N-CH₂- |
| ~45 - 47 | -N-CH₂- (diazepane ring) |
| ~34 | -CH₂-C(=O)- |
| ~31 | -(CH₂)₅-CH₃ |
| ~29 | -(CH₂)₅-CH₃ |
| ~25 | -(CH₂)₅-CH₃ |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch (secondary amine) |
| ~2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide) |
| ~1465 | Medium | C-H bend (methylene) |
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1-(1,4-Diazepan-1-YL)octan-1-one is primarily dictated by the secondary amine within the diazepane ring and the amide functionality.
-
N-Alkylation/Acylation: The secondary amine is nucleophilic and can undergo further reactions such as alkylation, acylation, or arylation to generate disubstituted 1,4-diazepane derivatives.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which would cleave the octanoyl group from the diazepane ring.
Caption: Key reactivity pathways for 1-(1,4-Diazepan-1-YL)octan-1-one.
Potential Applications in Drug Discovery
While specific biological activity for this compound has not been reported, its structural features suggest several areas of potential therapeutic interest:
-
CNS-Active Agents: The 1,4-diazepane core is present in many centrally active drugs. The lipophilic octanoyl chain could enhance blood-brain barrier penetration, making this scaffold a candidate for developing novel agents targeting neurological disorders.
-
Enzyme Inhibitors: N-acyl homopiperazine derivatives have been investigated as potent inhibitors of gelatinases (matrix metalloproteinases), which are implicated in cancer metastasis.[7]
-
Receptor Modulators: The diazepane scaffold can be modified to interact with various receptors. For instance, aryl 1,4-diazepane compounds have been identified as potent and selective CB2 receptor agonists.
-
Antimicrobial Agents: The incorporation of a lipid tail can enhance the antimicrobial activity of certain pharmacophores by facilitating interaction with bacterial cell membranes.
Safety and Handling
Based on information for similar compounds, 1-(1,4-Diazepan-1-YL)octan-1-one should be handled with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed.
-
Precautionary Measures: Use personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust or vapors. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(1,4-Diazepan-1-YL)octan-1-one represents a versatile chemical entity with potential for further derivatization and exploration in drug discovery. Its combination of a biologically relevant 1,4-diazepane core and a lipophilic octanoyl side chain provides a promising starting point for the development of novel therapeutic agents targeting a range of diseases. This technical guide, by consolidating available and predicted data, aims to facilitate future research into this and related N-acyl-1,4-diazepane derivatives.
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